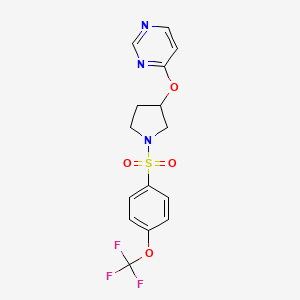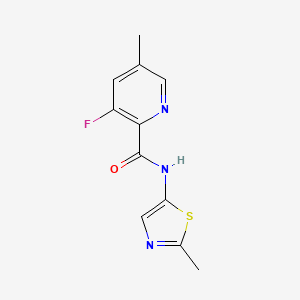
Methyl 4-oxo-3-(3-((4-sulfamoylphenethyl)carbamoyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-oxo-3-(3-((4-sulfamoylphenethyl)carbamoyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C25H22N4O6S2 and its molecular weight is 538.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Methyl 4-oxo-3-(3-((4-sulfamoylphenethyl)carbamoyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has shown promise as an anticancer agent. Researchers have investigated its ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and interfere with tumor progression. Further studies are needed to explore its specific mechanisms and potential clinical applications .
Antifungal Properties
The compound exhibits antifungal activity against various fungal strains. It may serve as a potential lead compound for developing novel antifungal drugs. Researchers have explored its efficacy in inhibiting fungal growth and disrupting fungal cell membranes .
Anti-Inflammatory Effects
This compound has demonstrated anti-inflammatory properties. It could be valuable in managing inflammatory conditions by modulating immune responses and reducing inflammation .
Antibacterial Activity
Studies have highlighted the compound’s antibacterial potential. It may inhibit bacterial growth and serve as a scaffold for designing new antibacterial agents. Researchers have investigated its effects against both Gram-positive and Gram-negative bacteria .
Antioxidant Capacity
This compound possesses antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Further exploration is needed to understand its antioxidant mechanisms .
Potential Applications in Medicinal Chemistry
Given its diverse biological activities, this compound serves as a valuable scaffold for designing new therapeutic agents. Medicinal chemists can modify its structure to create derivatives with enhanced efficacy and reduced side effects. Researchers continue to explore its potential applications in drug development .
properties
IUPAC Name |
methyl 4-oxo-3-[3-[2-(4-sulfamoylphenyl)ethylcarbamoyl]phenyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O6S2/c1-35-24(32)17-7-10-20-21(14-17)28-25(36)29(23(20)31)18-4-2-3-16(13-18)22(30)27-12-11-15-5-8-19(9-6-15)37(26,33)34/h2-10,13-14H,11-12H2,1H3,(H,27,30)(H,28,36)(H2,26,33,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWRSYLQZOGVEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)C3=CC=CC(=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2411119.png)


![(E)-3-(2-Chloropyridin-4-yl)-1-(5,11-dihydroxy-7-azatetracyclo[6.2.1.02,6.04,10]undecan-7-yl)prop-2-en-1-one](/img/structure/B2411126.png)

![(3-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine](/img/structure/B2411129.png)
![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(4-bromophenyl)acetic acid](/img/structure/B2411130.png)

![benzo[d]thiazol-6-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2411132.png)
![1-(2-Bromophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2411135.png)
![4-chloro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2411136.png)
![2-[(3-Methylphenyl)formamido]propanoic acid](/img/structure/B2411137.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2411138.png)
